

Spectroscopic Profile of 1,3,7-Trihydroxy-2-methoxyxanthone: A Technical Guide

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Compound of Interest

Compound Name: 1,3,7-Trihydroxy-2-methoxyxanthone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,7-Trihydroxy-2-methoxyxanthone**, a significant xanthone derivative of interest in phytochemical and pharmacological research. Due to the limited availability of complete, experimentally-derived public domain spectra for this specific compound, this document presents a detailed analysis of expected spectral characteristics. These predictions are based on the well-established spectroscopic behavior of the xanthone scaffold and data from closely related analogues. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **1,3,7-Trihydroxy-2-methoxyxanthone**. These predictions are derived from the analysis of xanthone structures with similar substitution patterns.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0 - 13.5	s	-	1-OH (Chelated)
~10.8	br s	-	7-OH
~9.5	br s	-	3-OH
~7.5	d	~8.5	H-5
~6.9	dd	~8.5, 2.0	H-6
~6.7	d	~2.0	H-8
~6.4	s	-	H-4
~3.9	s	-	2-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~180	C	C-9
~164	C	C-3
~162	C	C-1
~157	C	C-4a
~155	C	C-7
~145	C	C-10a
~138	C	C-2
~122	CH	C-6
~117	CH	C-5
~110	C	C-8a
~104	C	C-5a
~98	CH	C-8
~93	CH	C-4
~60	CH ₃	2-OCH ₃

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode	Predicted m/z	Ion Type
ESI+	275.0556	[M+H] ⁺
ESI+	297.0375	[M+Na] ⁺
ESI+	313.0114	[M+K] ⁺
ESI-	273.0401	[M-H] ⁻

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3100	Broad, Strong	O-H stretching (phenolic)
~1650	Strong	C=O stretching (xanthone carbonyl)
~1610, 1580, 1480	Medium-Strong	C=C stretching (aromatic)
~1280	Medium	C-O stretching (aryl ether)
~1160	Medium	C-O-C stretching
~830	Medium	C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of **1,3,7-Trihydroxy-2-methoxyxanthone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument, equipped with a cryoprobe.
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard.
- **Data Acquisition:**
 - ¹H NMR: Standard single-pulse experiments are performed. Key parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Proton-decoupled experiments (e.g., PENDANT or DEPT) are used to distinguish between CH, CH₂, and CH₃ groups. A wider spectral width (0-200 ppm) is required.

- 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish proton-proton and proton-carbon connectivities, aiding in the complete structural elucidation.

Mass Spectrometry (MS)

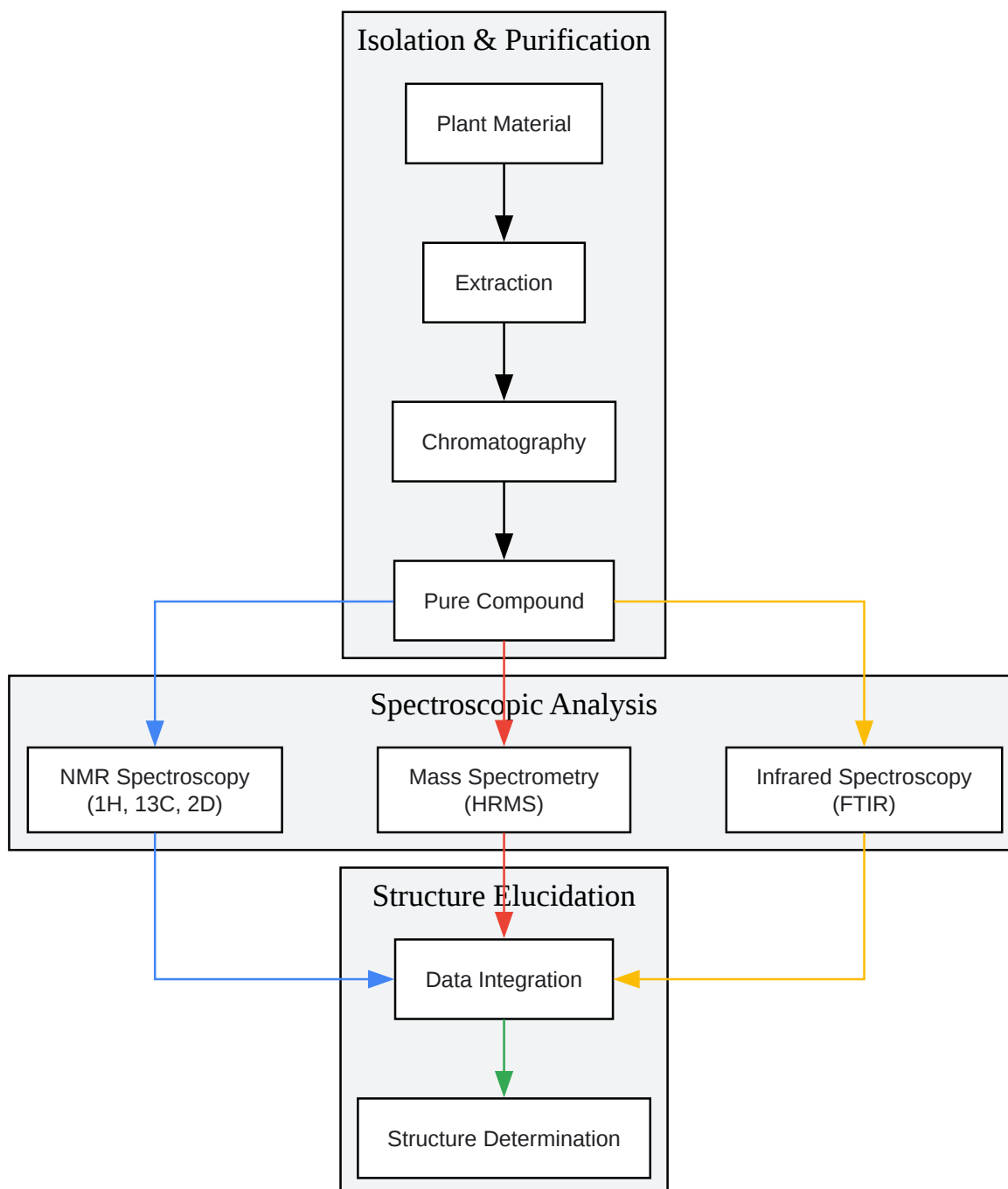
- Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000). High-resolution data allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FT-IR spectrometer, equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **1,3,7-Trihydroxy-2-methoxyxanthone**.



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Workflow for Spectroscopic Analysis

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